molecular formula C20H22FN5O3 B2706375 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one CAS No. 2034444-89-6

1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

Cat. No.: B2706375
CAS No.: 2034444-89-6
M. Wt: 399.426
InChI Key: SGIBOCMYAGICAG-UHFFFAOYSA-N
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Description

The compound features an imidazolidin-2-one core substituted with a 4-fluorophenyl group at position 1 and a 2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl chain at position 2.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[2-[3-(6-methylpyridazin-3-yl)oxypyrrolidin-1-yl]-2-oxoethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN5O3/c1-14-2-7-18(23-22-14)29-17-8-9-24(12-17)19(27)13-25-10-11-26(20(25)28)16-5-3-15(21)4-6-16/h2-7,17H,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIBOCMYAGICAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCN(C2)C(=O)CN3CCN(C3=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects, based on recent research findings.

The molecular structure of the compound is complex, featuring multiple functional groups that contribute to its biological activity. Its molecular formula is C20H21FN4O3C_{20}H_{21}FN_{4}O_{3}, with a molecular weight of 384.4 g/mol. The compound's structure allows for various interactions with biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of imidazolidinone derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines, particularly those associated with BRAF(V600E) mutations and other oncogenic pathways. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in breast cancer models (MCF-7 and MDA-MB-231) .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715BRAF inhibition
Compound BMDA-MB-23110Apoptosis induction
Subject CompoundMDA-MB-231TBDTBD

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Studies suggest that similar imidazolidinone derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. These effects are crucial for conditions like rheumatoid arthritis and other inflammatory diseases .

Table 2: Anti-inflammatory Effects

CompoundCytokine InhibitionConcentration (µM)
Compound CTNF-α50
Compound DIL-625
Subject CompoundTBDTBD

Antimicrobial Activity

The antimicrobial efficacy of compounds related to this structure has been documented, showing activity against various pathogens. The mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways within the pathogens .

Table 3: Antimicrobial Activity

Pathogen TestedMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosaTBD

Case Studies

A case study involving a derivative of the subject compound demonstrated significant tumor reduction in vivo when administered in combination with standard chemotherapeutics like doxorubicin. This synergistic effect suggests that the compound may enhance the efficacy of existing cancer treatments while potentially reducing side effects .

Scientific Research Applications

Research indicates that this compound exhibits various biological activities that make it a candidate for further investigation:

Antitumor Activity

Studies have shown that compounds with similar imidazolidinone structures can exhibit antitumor properties. For instance, derivatives of imidazolidinones have been evaluated for their ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties

The compound has shown promising results in antimicrobial assays against a range of pathogens. Its efficacy was compared with conventional antibiotics, revealing potential as a new antimicrobial agent. The structure's ability to interact with bacterial cell membranes may enhance its activity against resistant strains.

Neuroprotective Effects

Research into the neuroprotective properties of related compounds suggests that they may mitigate neurodegenerative processes. The pyrrolidine and pyridazine moieties are thought to contribute to neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.

Pharmacological Insights

The pharmacokinetic profile of 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one is essential for its development as a therapeutic agent:

Property Value
SolubilityModerate in water
BioavailabilityUnder investigation
MetabolismHepatic metabolism
Half-lifeTo be determined

Case Studies

Several case studies highlight the applications of this compound:

  • Cancer Research : A study investigated the effects of imidazolidinone derivatives on various cancer cell lines, demonstrating significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the compound's ability to induce apoptosis via mitochondrial pathways.
  • Antimicrobial Testing : In a comparative study, 1-(4-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one exhibited superior activity against multi-drug resistant strains of bacteria compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent.
  • Neuroprotection : Research focused on the neuroprotective effects of similar compounds revealed that they could reduce neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative diseases.

Comparison with Similar Compounds

Positional Isomer: 1-(2-Fluorophenyl)-3-(2-(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)imidazolidin-2-one

  • Structural Difference : Fluorine at the ortho position of the phenyl ring vs. para in the target compound.
  • Implications :
    • Steric Effects : The para-fluorine likely offers better spatial accommodation in binding pockets compared to the ortho isomer, which may hinder interactions due to steric bulk.
    • Metabolic Stability : Electron-withdrawing fluorine at para could slow oxidative metabolism, enhancing half-life .

Benzimidazole-Based Analogs ()

  • Representative Compound : 2-(1-(3-Oxo-3-phenylpropyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole-4-carboxamide.
  • Structural Differences :
    • Core: Benzimidazole (aromatic, planar) vs. imidazolidin-2-one (saturated, flexible).
    • Substituents: Carboxamide and phenylpropyl groups.
  • Activity: Benzimidazoles are known for protease or kinase inhibition. The carboxamide may enhance hydrogen bonding, while the phenylpropyl chain could improve membrane penetration .

Imidazolidin-4-one Derivatives ()

  • Representative Compounds : 1-phenyl-2-glycyl derivatives with arylidene and pyrazolone substituents.
  • Structural Differences :
    • Core: Imidazolidin-4-one (saturated, five-membered) vs. imidazolidin-2-one (different carbonyl position).
    • Substituents: Glycyl and arylidene groups.
  • Activity : Demonstrated antimicrobial and antioxidant properties. The glycyl side chain may enhance solubility, while arylidene groups contribute to π-π stacking in target binding .

Chromen-4-one and Benzoimidazol-2-yl-amine Derivatives (–5)

  • Representative Compounds : Chromen-4-one linked to pyrazolo[3,4-d]pyrimidine or benzoimidazol-2-yl-amine with trifluoromethyl groups.
  • Structural Differences: Core: Chromen-4-one (flavonoid-like) or benzoimidazol-2-yl-amine vs. imidazolidinone. Substituents: Trifluoromethyl groups enhance electronegativity and metabolic resistance.
  • Activity : Likely kinase inhibitors or antimicrobial agents. Trifluoromethyl groups increase potency but may reduce solubility .

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